molecular formula C15H12N2S B8744093 5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine

5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine

Cat. No. B8744093
M. Wt: 252.3 g/mol
InChI Key: MWTKSCLVHADHHR-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

A solution of 5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridine-2-carboxylic acid (1.16 g, 3.91 mmol) in THF (78.0 mL) was stirred at 60° C. for 30 min. The reaction solution was then concentrated in vacuo, and the residue was chromatographically purified (silica gel, 0-45% EtOAc/Hexanes) to furnish 5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridine as a light-yellow solid. MS (ESI) m/z: Calculated: 252.1; Observed: 253.0 (M++1).
Name
5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridine-2-carboxylic acid
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]3[N:15]=[C:14]4[S:16][C:17](C(O)=O)=[N:18][C:13]4=[CH:12][CH:11]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1COCC1>[C:1]1([C:7]2([C:10]3[N:15]=[C:14]4[S:16][CH:17]=[N:18][C:13]4=[CH:12][CH:11]=3)[CH2:8][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridine-2-carboxylic acid
Quantity
1.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C1=CC=C2C(=N1)SC(=N2)C(=O)O
Name
Quantity
78 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographically purified (silica gel, 0-45% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)C1=CC=C2C(=N1)SC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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